molecular formula C28H23NO5 B12208080 (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3-methoxybenzoate

(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3-methoxybenzoate

Cat. No.: B12208080
M. Wt: 453.5 g/mol
InChI Key: KDWUJAMOQXNLIA-MFKUBSTISA-N
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Description

“(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3-methoxybenzoate” is a synthetic hybrid molecule combining benzofuran and indole moieties, both of which are critical scaffolds in bioactive compound design. Indole derivatives are renowned for their roles in medicinal chemistry and agrochemical applications, while benzofuran-based structures often exhibit antimicrobial, anti-inflammatory, or insecticidal properties . Recent advancements in plant-derived biomolecule synthesis highlight the importance of such hybrids in addressing challenges like pest resistance and drug discovery .

Properties

Molecular Formula

C28H23NO5

Molecular Weight

453.5 g/mol

IUPAC Name

[(2E)-2-[(1-ethylindol-3-yl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] 3-methoxybenzoate

InChI

InChI=1S/C28H23NO5/c1-4-29-16-19(21-10-5-6-11-23(21)29)15-25-26(30)22-12-13-24(17(2)27(22)33-25)34-28(31)18-8-7-9-20(14-18)32-3/h5-16H,4H2,1-3H3/b25-15+

InChI Key

KDWUJAMOQXNLIA-MFKUBSTISA-N

Isomeric SMILES

CCN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)C4=C(O3)C(=C(C=C4)OC(=O)C5=CC(=CC=C5)OC)C

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)C=C3C(=O)C4=C(O3)C(=C(C=C4)OC(=O)C5=CC(=CC=C5)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3-methoxybenzoate typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the benzofuran moiety. The final step involves the esterification of the benzofuran derivative with 3-methoxybenzoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, making it a candidate for further investigation in drug development.

Antimicrobial Properties

Studies have shown that compounds with similar structural motifs possess antimicrobial properties against both bacteria and fungi. The interaction of the indole and benzofuran components with microbial enzymes may inhibit growth or induce cell death.

Antioxidant Effects

The benzofuran structure is linked to antioxidant activity, providing potential protective effects against oxidative stress. This property is crucial in developing therapies for conditions associated with oxidative damage.

Cytotoxic Activity

Preliminary studies have indicated that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the modulation of key cellular pathways, potentially leading to apoptosis in malignant cells.

Synthetic Routes and Industrial Applications

The synthesis of this compound typically involves several steps:

  • Formation of Indole Derivative: Starting from phenylhydrazine and an aldehyde or ketone under acidic conditions.
  • Benzofuran Formation: Cyclization of ortho-hydroxyaryl ketones.
  • Condensation Reaction: Combining the indole derivative with the benzofuran derivative.
  • Methoxybenzoate Addition: Finalizing the structure through esterification reactions.

In industrial settings, optimizing these synthetic routes can enhance yield and purity, utilizing advanced techniques such as continuous flow reactors.

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer properties of derivatives similar to (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3-methoxybenzoate using a panel of human cancer cell lines. The results demonstrated significant inhibition of cell proliferation, suggesting potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of compounds related to this structure against clinical strains of bacteria. Results indicated effective inhibition rates, highlighting the potential for developing new antimicrobial therapies .

Mechanism of Action

The mechanism of action of (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3-methoxybenzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The exact pathways and interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s ethylindole group may enhance metabolic stability compared to benzylamino-substituted indoles (e.g., CAS 101231-37-2), which could be prone to enzymatic cleavage .
  • Unlike C. gigantea’s natural alkaloids, the synthetic design of the target compound allows precise modulation of substituents (e.g., methoxybenzoate) to optimize bioactivity and reduce non-target toxicity .

Bioactivity and Mechanism

  • Insecticidal Potential: Structural analogs with indole-benzofuran frameworks have shown efficacy against lepidopteran pests by disrupting neuronal signaling or molting processes . The 3-methoxybenzoate group may enhance cuticle penetration in insects, a critical factor noted in plant-derived compound studies .
  • Metabolic Stability : The ethyl group at the indole N-position likely reduces oxidative metabolism compared to methyl or hydrogen substituents, extending half-life in biological systems .

Biological Activity

The compound (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3-methoxybenzoate is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H22N2O4C_{23}H_{22}N_{2}O_{4} with a molecular weight of 390.4 g/mol. The structure features a combination of indole, benzofuran, and benzoate moieties, which contribute to its biological activity.

PropertyValue
Molecular FormulaC23H22N2O4
Molecular Weight390.4 g/mol
CAS Number929418-19-9

Antimicrobial Activity

Research indicates that compounds with similar structures to (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran have exhibited significant antimicrobial properties. For instance, derivatives of benzofuran have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

A study demonstrated that certain benzofuran derivatives had minimum inhibitory concentration (MIC) values ranging from 20 to 40 µM against S. aureus , indicating promising antibacterial potential .

Anticancer Activity

The compound's structural characteristics suggest potential anticancer properties. Research has shown that indole and benzofuran derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A recent investigation into similar compounds revealed that they effectively inhibited the growth of several cancer cell lines, including breast and lung cancer cells .

Antioxidant Activity

Antioxidant activity is another significant aspect of the biological profile of this compound. Compounds containing benzofuran moieties have been reported to scavenge free radicals effectively, thus protecting cells from oxidative stress. A comparative study highlighted that some derivatives exhibited higher antioxidant activity than well-known antioxidants like ascorbic acid .

Case Studies

  • Antibacterial Efficacy Study : In a comparative analysis of various benzofuran derivatives, it was found that the compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The study concluded with MIC values indicating its potential as a lead compound for antibiotic development .
  • Anticancer Mechanism Investigation : A study focused on the anticancer properties of indole-based compounds found that they could induce apoptosis in cancer cells via mitochondrial pathways. The research provided insights into the mechanisms by which these compounds exert their effects on tumor cells .
  • Antioxidant Activity Assessment : An evaluation of the antioxidant capabilities of related compounds indicated that they could reduce oxidative stress markers in vitro. These findings suggest that (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl may possess similar protective effects against cellular damage .

Q & A

Q. What are the optimal synthetic routes for preparing (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3-methoxybenzoate?

Methodological guidance:

  • Begin with condensation reactions between indole-derived aldehydes and benzofuran precursors under acidic or basic catalysis (e.g., Knoevenagel or Claisen-Schmidt conditions) .
  • Optimize reaction parameters (temperature, solvent polarity, catalyst loading) to enhance stereoselectivity for the (E)-isomer. For example, refluxing in anhydrous DMF with piperidine as a base may improve yields .
  • Monitor reaction progress via TLC or HPLC, using reference standards for intermediate compounds .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?

Methodological guidance:

  • NMR : Use 1^1H and 13^13C NMR to confirm the (E)-configuration of the methylidene group (δ 7.5–8.5 ppm for conjugated alkene protons) and the ester carbonyl (δ 165–175 ppm) .
  • IR Spectroscopy : Validate carbonyl stretches (C=O at 1650–1750 cm1^{-1}) and methoxy groups (C-O at 1250–1050 cm1^{-1}) .
  • HPLC-MS : Employ reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30 v/v) to assess purity (>95%) and detect degradation products .

Q. How can researchers validate the compound’s stability under experimental storage conditions?

Methodological guidance:

  • Conduct accelerated stability studies at 40°C/75% relative humidity for 4–8 weeks. Use HPLC to quantify degradation products (e.g., hydrolysis of the ester linkage) .
  • Store lyophilized samples in amber vials at –20°C under inert gas (argon) to minimize photodegradation and oxidation .

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies in bioactivity data across studies?

Methodological guidance:

  • Batch Consistency : Compare synthetic batches using HPLC and NMR to rule out structural variability (e.g., residual solvents or isomerization) .
  • Assay Optimization : Standardize cell-based assays with positive controls (e.g., known kinase inhibitors if targeting enzyme inhibition). Include solvent-matched blanks to exclude vehicle effects .
  • Data Normalization : Use internal standards (e.g., deuterated analogs) in LC-MS/MS for quantitative bioactivity comparisons .

Q. How can computational modeling predict this compound’s interactions with biological targets?

Methodological guidance:

  • Molecular Docking : Use software like AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., cytochrome P450 enzymes). Validate with MD simulations (100 ns trajectories) to assess binding stability .
  • QSAR Analysis : Derive quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond donors/acceptors to correlate structural features with observed bioactivity .

Q. What are the challenges in studying this compound’s metabolic degradation pathways?

Methodological guidance:

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor metabolites via UPLC-QTOF-MS. Identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
  • Isotope Labeling : Synthesize 13^{13}C-labeled analogs to trace degradation intermediates in environmental matrices (e.g., wastewater) .

Q. How can researchers address limitations in experimental design for environmental fate studies?

Methodological guidance:

  • Matrix Complexity : Spike the compound into real-world wastewater (vs. synthetic mixtures) to account for organic matter interactions. Use continuous cooling (4°C) to stabilize samples during long-term experiments .
  • Degradation Kinetics : Apply pseudo-first-order models to estimate half-lives under varying pH/temperature conditions. Validate with LC-MS/MS .

Contradictions and Considerations

  • Stereochemical Purity : and highlight the need for rigorous stereochemical validation, as minor isomerization during synthesis could skew bioactivity data.
  • Environmental Degradation : and emphasize that simplified lab-scale degradation studies may not replicate real-world conditions, necessitating field validation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.